molecular formula C19H23ClN4OS B11674621 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide

Cat. No.: B11674621
M. Wt: 390.9 g/mol
InChI Key: KMVXSQVZGUDOCU-CIAFOILYSA-N
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Description

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a piperazine ring, a chlorobenzyl group, and a thiophene moiety. Its unique chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2-chlorobenzyl chloride with piperazine to form 2-chlorobenzylpiperazine. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, is common in industrial settings to achieve high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, dichloromethane.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of bacterial cells by interfering with their cell wall synthesis or protein function. The compound’s structure allows it to bind to specific enzymes or receptors, disrupting their normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-chlorobenzyl)piperazin-1-yl]-N’-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide stands out due to its unique combination of a piperazine ring, chlorobenzyl group, and thiophene moiety. This structure imparts specific chemical properties that make it versatile for various applications, particularly in medicinal chemistry and pharmacology .

Properties

Molecular Formula

C19H23ClN4OS

Molecular Weight

390.9 g/mol

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide

InChI

InChI=1S/C19H23ClN4OS/c1-15-6-7-17(26-15)12-21-22-19(25)14-24-10-8-23(9-11-24)13-16-4-2-3-5-18(16)20/h2-7,12H,8-11,13-14H2,1H3,(H,22,25)/b21-12+

InChI Key

KMVXSQVZGUDOCU-CIAFOILYSA-N

Isomeric SMILES

CC1=CC=C(S1)/C=N/NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Canonical SMILES

CC1=CC=C(S1)C=NNC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl

Origin of Product

United States

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